酸化(オキソ)ホウ素カルシウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

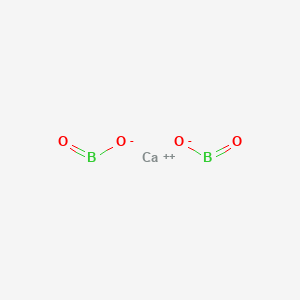

Calcium metaborate, also known as calcium borate, is a compound with the chemical formula CaB2O4. It is a white crystalline solid characterized by its calcium and borate components. This compound is known for its diverse applications in various industries, including its use as a flame retardant in plastics, a corrosion inhibitor in metal coatings, and a flux in ceramic glazes .

科学的研究の応用

Calcium metaborate has numerous scientific research applications. In chemistry, it is used as a reagent in various synthesis reactions. In biology, it has been studied for its potential use in the treatment of bone disorders due to its calcium content. In medicine, it is being explored for its potential use in drug delivery systems. In industry, it is used in the production of fiberglass, where it acts as a binder and improves the mechanical properties of the material .

作用機序

- Calcium : Calcium plays a crucial role in various physiological processes. It is essential for muscle contraction, nerve transmission, blood clotting, and maintaining bone health. More than 500 human proteins are known to bind or transport calcium .

- Boron Compounds : The mode of action for boron compounds can vary significantly depending on the specific compound. Boranes, in particular, are known for their Lewis acid properties, which allow them to participate in various organic transformations . However, their interaction with cellular targets remains less explored.

- Calcium : Calcium is absorbed from the gastrointestinal tract, primarily as calcium salts (e.g., carbonate, phosphate). It is essential for bone health and overall homeostasis. Seniors absorb calcium lactate, gluconate, and citrate better, especially when taken with food .

Target of Action

Mode of Action

Pharmacokinetics

準備方法

Calcium metaborate can be synthesized through several methods. One common method involves the reaction of boric acid with calcium hydroxide. The reaction is typically carried out at temperatures between 40°C and 65°C, resulting in the formation of calcium metaborate precipitate, which is then filtered, washed, dried, and pulverized to obtain the final product . Another method involves the use of borax, lime powder, and hydrochloric acid as raw materials, with the reaction maintained at a pH greater than 10 to produce pure calcium metaborate crystals .

化学反応の分析

Calcium metaborate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In an oxidation reaction, it can react with strong oxidizing agents to form higher oxidation state compounds. In reduction reactions, it can be reduced by strong reducing agents to form lower oxidation state compounds. Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups of atoms. Common reagents used in these reactions include strong acids, bases, and oxidizing agents .

類似化合物との比較

Calcium metaborate can be compared with other similar compounds such as magnesium borate, zinc borate, and aluminum borate. These compounds share similar properties and applications but differ in their specific chemical compositions and reactivity. For example, magnesium borate is known for its use as a flame retardant and in ceramics, while zinc borate is used as a flame retardant and smoke suppressant. Aluminum borate is used in high-temperature ceramics and as a reinforcing agent in composite materials .

特性

CAS番号 |

13701-64-9 |

|---|---|

分子式 |

BCaHO2 |

分子量 |

83.90 g/mol |

IUPAC名 |

calcium;oxido(oxo)borane |

InChI |

InChI=1S/BHO2.Ca/c2-1-3;/h2H; |

InChIキー |

UAWBNUPIWGYOPL-UHFFFAOYSA-N |

SMILES |

B(=O)[O-].B(=O)[O-].[Ca+2] |

正規SMILES |

B(=O)O.[Ca] |

Key on ui other cas no. |

13701-64-9 |

物理的記述 |

DryPowder; Liquid; OtherSolid |

ピクトグラム |

Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide; 6-phenylpteridine-2,4,7-triamine](/img/structure/B77759.png)